molecular formula C15H18O3 B143136 rac-Irofulven CAS No. 187277-46-9

rac-Irofulven

カタログ番号: B143136
CAS番号: 187277-46-9
分子量: 246.3 g/mol
InChIキー: NICJCIQSJJKZAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

rac-Irofulven undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Introduction to rac-Irofulven

This compound , also known as 6-hydroxymethylacylfulvene (HMAF), is a semi-synthetic derivative of the natural product illudin S, derived from the Jack 'o' Lantern mushroom (Omphalotus illudens). It is primarily recognized for its potential applications in oncology as an experimental antitumor agent. This compound belongs to the class of alkylating agents, which exert their effects by damaging DNA, thereby inhibiting cancer cell replication and promoting apoptosis.

Specific Case Studies

  • Ovarian Cancer Study :
    • Conducted by the Gynecologic Oncology Group, this multi-center trial evaluated this compound in patients with recurrent ovarian cancer who had previously received platinum-based chemotherapy. The study found a partial response in 12.7% of patients, with stable disease observed in over half of the participants .
  • Prostate Cancer Study :
    • A recent initiative by Lantern Pharma aims to identify patient populations most likely to benefit from this compound treatment through advanced diagnostic tools targeting NER deficiencies. This study is part of a broader effort to refine patient selection and improve therapeutic outcomes .
  • Combination Therapies :
    • Preclinical studies suggest that this compound may enhance the efficacy of other chemotherapeutic agents such as topotecan and platinum compounds, potentially offering a synergistic approach to treatment in resistant tumor types .

Biomarker Development

Recent research emphasizes the importance of identifying biomarkers associated with NER deficiencies to better predict patient responses to this compound. This approach aligns with contemporary trends in personalized medicine, where treatments are tailored based on individual genetic profiles.

Potential for Combination Therapies

The ability of this compound to induce DNA damage independent of traditional repair mechanisms suggests its potential utility in combination therapies. Ongoing investigations are exploring its use alongside other agents to mitigate resistance and enhance overall treatment efficacy.

作用機序

rac-Irofulven exerts its effects by being rapidly absorbed by tumor cells. Once inside the cells, it binds to DNA and protein targets, interfering with DNA replication and cell division. The compound’s ability to target DNA and protein makes it particularly effective against cancer cells with impaired DNA repair mechanisms .

類似化合物との比較

生物活性

Rac-Irofulven, a derivative of the naturally occurring compound illudin S, is part of a new class of anticancer agents known as acylfulvenes. This compound has gained attention for its unique mechanism of action, which involves the covalent binding to DNA and subsequent inhibition of DNA synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various cancer types, and relevant clinical studies.

This compound exhibits its antitumor effects primarily through the following mechanisms:

  • Covalent Binding to DNA : this compound binds to DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. This action triggers cellular stress responses and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes programmed cell death by activating apoptotic pathways, which is critical in eliminating cancerous cells .
  • Inhibition of DNA Synthesis : By interfering with the DNA replication machinery, this compound effectively halts the proliferation of cancer cells .

Efficacy in Cancer Treatment

This compound has shown promise in treating various types of cancers, including:

  • Metastatic Renal Cell Carcinoma : A Phase II clinical trial involving 20 patients demonstrated that while no objective responses were observed, some disease stabilizations occurred. The treatment regimen consisted of administering 11 mg/m² daily for five consecutive days .
  • Broad Spectrum Activity : Preclinical studies indicate that this compound has activity against a wide range of human tumors in vitro and in vivo. Its efficacy extends beyond renal cancers to include other malignancies .

Clinical Studies and Findings

Several clinical studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound:

Study TypePopulationDosageKey Findings
Phase IVarious10.64 mg/m² IV for 5 days every 4 weeksEstablished recommended dosage; reported toxicities included nausea and thrombocytopenia .
Phase IIMetastatic renal cell carcinoma11 mg/m² IV for 5 daysNo objective responses; some disease stabilizations noted .
PreclinicalVarious tumor typesN/ADemonstrated broad-spectrum antitumor activity; induced apoptosis in cancer cells .

Case Studies

  • Case Study in Renal Cancer : In a Phase II trial focusing on metastatic renal cell carcinoma, patients received this compound as part of their treatment regimen. Although no significant tumor shrinkage was observed, several patients experienced stabilization of their disease state over the treatment period. This highlights the potential role of this compound as a therapeutic option for managing advanced renal cancers where traditional therapies may fail .
  • Combination Therapy Trials : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance its anticancer effects. Early results suggest that such combinations may improve patient outcomes by leveraging different mechanisms of action against tumor cells .

特性

IUPAC Name

5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJCIQSJJKZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397208, DTXSID70870055
Record name rac-Irofulven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro[cyclopropane-1,5'-inden]-7'(6'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187277-46-9
Record name rac-Irofulven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。